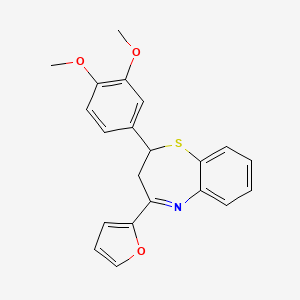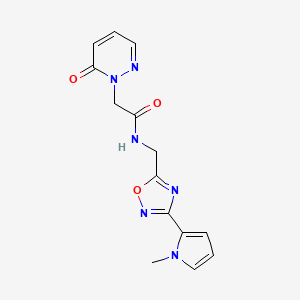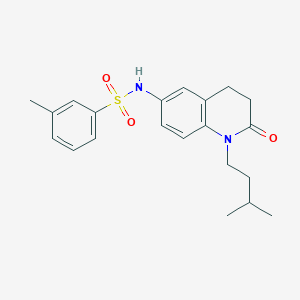![molecular formula C8H4ClKN2S3 B2498033 Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide CAS No. 1049756-11-7](/img/structure/B2498033.png)
Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process of thiadiazole derivatives, including the compound , typically involves multiple steps starting from basic aromatic acids such as 4-chlorobenzoic acid. These processes include esterification, hydrazination, salt formation, and cyclization to afford the thiadiazole core structure. Such synthetic routes are instrumental in producing a variety of derivatives with potential bioactivity, demonstrating the compound's foundation in medicinal chemistry and pharmacological research (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and elemental analysis, confirming the unique structural attributes of these compounds. These analyses provide deep insights into the compound's chemical nature, facilitating further modifications and optimizations for specific biological activities (Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic substitution, cyclization, and sulfonation, which are critical for the synthesis of diverse pharmacologically active molecules. The versatility in chemical reactivity underscores the potential of these compounds in drug design and synthesis (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are determined through comprehensive physicochemical analyses, aiding in the optimization of these compounds for better pharmacokinetic profiles (Zhang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of thiadiazole derivatives. Studies focusing on the interaction mechanisms, binding affinities, and inhibition profiles against specific enzymes or receptors are integral for understanding and improving the bioactivity of these compounds (Alanazi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
- Synthesis Process and Antiviral Activity: A study by Chen et al. (2010) describes the synthesis of derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which exhibit anti-tobacco mosaic virus activity.
- Structural Investigations and Biological Activities: Karanth et al. (2019) explored 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, confirming their structures through spectral studies and assessing their antibacterial and antioxidant properties.
- Synthesis of Aliphatic Derivatives: Tahtaci and Aydin (2019) detailed a synthesis approach for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which could have pharmaceutical applications.
Chemical Reactions and Properties
- Halocyclization Reactions: Tarasova et al. (2015) investigated the halocyclization of derivatives of 5-methyl-1,3,4-thiadiazole-2-thione, contributing to the understanding of their chemical properties.
- Antimicrobial Activity: The work of Abdel-Wahab et al. (2009) demonstrated the antimicrobial potential of certain derivatives containing 1,3,4-thiadiazole.
Pharmacological Potential
- CNS Activity Evaluation: Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties.
- Antitubercular Activity: Kidwai et al. (1998) synthesized triazines starting from 5-alkyl-1,3,4-thiadiazole-2-thioles and assessed their antitubercular activity.
Molecular Interactions and Complexes
- Iodine Complex Formation: Ivolgina and Chernov'yants (2018) studied the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with iodine, contributing to the understanding of potential antithyroid drug development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOAPZXOOBMHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClKN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)



![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)



